Direct Head-to-Head Comparison of ACL Inhibitory Potency: BMS-303141 vs. Bempedoic Acid
BMS-303141 exhibits >220-fold greater potency as a direct ACL inhibitor compared to bempedoic acid. In direct enzyme inhibition assays using human recombinant ACL, BMS-303141 has an IC50 of 0.13 μM . In contrast, bempedoic acid, a clinically approved ACL inhibitor, requires metabolic activation and shows weak direct inhibition with an IC50 of 29 μM .
| Evidence Dimension | Direct enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | Bempedoic acid: 29 μM |
| Quantified Difference | BMS-303141 is 223-fold more potent |
| Conditions | Human recombinant ACL enzyme inhibition assay |
Why This Matters
Procurement of BMS-303141 ensures a potent, direct-acting ACL inhibitor suitable for in vitro and cell-based studies without the confounding variable of prodrug activation, which is critical for mechanistic interpretation.
